Quinolina-2,4(1H,3H)-diona

Descripción general

Descripción

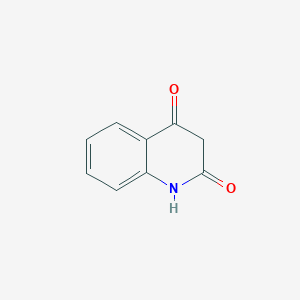

Quinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that features a quinoline core with two carbonyl groups at positions 2 and 4

Synthetic Routes and Reaction Conditions:

Photocatalytic Synthesis: A mild and eco-friendly method for synthesizing carbonyl-containing quinoline-2,4(1H,3H)-diones involves the use of oxygen and a reusable photocatalyst under visible light.

Multicomponent Reactions: Another approach involves a three-component one-pot reaction using barbituric acid, aldehydes, and anilines.

Industrial Production Methods:

- Industrial production methods for quinoline-2,4(1H,3H)-dione typically involve scalable versions of the above synthetic routes, optimized for higher yields and cost-efficiency.

Types of Reactions:

Substitution: The compound can participate in substitution reactions, particularly when functionalized with various substituents on the benzene ring.

Common Reagents and Conditions:

Photocatalysts: Reusable photocatalysts such as 4CzIPN are commonly used in oxidation reactions under visible light.

Multicomponent Reaction Reagents: Barbituric acid, aldehydes, and anilines are used in multicomponent reactions to synthesize functionalized derivatives.

Major Products:

Aplicaciones Científicas De Investigación

Quinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: This compound is structurally similar but features a fused pyrimidine ring.

Quinoline-2,4-dione: Lacks the hydrogen atoms at positions 1 and 3, making it less stable.

Uniqueness:

Actividad Biológica

Quinoline-2,4(1H,3H)-dione, a derivative of the quinoline family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of Quinoline-2,4(1H,3H)-dione, supported by research findings and data tables.

Chemical Structure and Synthesis

Quinoline-2,4(1H,3H)-dione features a bicyclic structure with a quinoline core. The synthesis typically involves the condensation of appropriate precursors under specific conditions to yield various derivatives that can enhance biological activity.

Table 1: Common Synthetic Routes for Quinoline-2,4(1H,3H)-dione Derivatives

| Methodology | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Condensation with urea | Urea, Acetic Acid | 70-90 | |

| N-Alkylation | Ethyl Chloroacetate | 65-85 | |

| Cyclization from anthranilic acid | Anthranilic Acid, Acetic Anhydride | 60-80 |

Antimicrobial Activity

Research has demonstrated that Quinoline-2,4(1H,3H)-dione and its derivatives possess significant antimicrobial properties. A study evaluated various analogs against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that several compounds exhibited moderate to high antibacterial activity.

Table 2: Antimicrobial Activity of Quinoline-2,4(1H,3H)-dione Derivatives

| Compound ID | Gram-positive Activity (mm) | Gram-negative Activity (mm) | Reference |

|---|---|---|---|

| Compound 13 | 15 | 12 | |

| Compound 15 | 18 | 14 | |

| Standard Drug (Ciprofloxacin) | 20 | 17 |

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of DNA synthesis and induction of oxidative stress in cancer cells. For instance, certain C5- or C8-substituted analogs have shown promising results as selective ligands for cannabinoid receptors linked to anti-inflammatory effects in cancer models.

Case Study: Efficacy Against Cancer Cell Lines

A recent study investigated the effects of Quinoline-2,4(1H,3H)-dione derivatives on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Findings : Compounds demonstrated IC50 values ranging from 10 to 25 µM across different cell lines.

Table 3: Anticancer Activity of Selected Quinoline Derivatives

Anti-inflammatory Effects

The anti-inflammatory properties of Quinoline-2,4(1H,3H)-dione are attributed to its ability to modulate cannabinoid receptors. In a mouse model of multiple sclerosis, oral administration of certain derivatives significantly alleviated clinical symptoms and protected the central nervous system from immune damage.

Research Findings

A study reported that specific quinoline analogs acted as CB2 receptor agonists and exhibited dose-dependent effects in reducing inflammation markers in serum.

Propiedades

IUPAC Name |

1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMVLKJJJCMVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394923 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52851-41-9 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Quinoline-2,4(1H,3H)-dione?

A1: Quinoline-2,4(1H,3H)-dione has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol.

Q2: How is Quinoline-2,4(1H,3H)-dione typically characterized spectroscopically?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H, 13C, and 15N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize Quinoline-2,4(1H,3H)-dione and its derivatives. [, ]

Q3: What are some notable structural features of Quinoline-2,4(1H,3H)-dione derivatives that influence their properties?

A3: The presence of a polyfluoroalkyl group at the 5-position of the Quinoline-2,4(1H,3H)-dione system significantly impacts its reactivity towards nucleophilic reagents. [, ] Additionally, the nature and position of substituents on the quinoline core can significantly alter biological activity, including antifungal, antibacterial, and antioxidant effects. [, ]

Q4: How is Quinoline-2,4(1H,3H)-dione used in corrosion inhibition?

A4: Certain aryl-substituted Quinoline-2,4(1H,3H)-diones have shown promising results as corrosion inhibitors for mild steel in acidic environments. These compounds act by adsorbing onto the steel surface, forming a protective layer. Notably, 5-(2,4-dihydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione (APQD-4) exhibited impressive inhibition efficiency (98.30%) at a low concentration (20 mg L−1). []

Q5: Can Quinoline-2,4(1H,3H)-dione derivatives be used as ligands?

A5: Yes, Quinoline-2,4(1H,3H)-diones can function as ligands. Research indicates their potential as potent and selective ligands for the Cannabinoid Type 2 Receptor (CB2R). The position of substituents on the Quinoline-2,4(1H,3H)-dione core influences their agonist or antagonist activity. []

Q6: What types of reactions can Quinoline-2,4(1H,3H)-dione undergo?

A6: Quinoline-2,4(1H,3H)-diones are versatile building blocks in organic synthesis. They can undergo nucleophilic addition at the 5-position, leading to 5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione derivatives. [] Furthermore, they are susceptible to radical addition/cyclization cascades, yielding diversely functionalized derivatives. [, , , , , ]

Q7: How are Quinoline-2,4(1H,3H)-dione derivatives synthesized?

A7: Several synthetic routes have been developed, including:

- Reaction of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides followed by cyclization. [, ]

- Oxidative radical addition/cyclization cascades of o-cyanoarylacrylamides with various reagents like α-keto acids, aldehydes, magnesium nitrate hexahydrate, and phosphine oxides. [, , , ]

- Copper-catalyzed cascade addition/cyclization of o-cyanoarylacrylamide with phosphonates. []

- Visible-light-promoted transition-metal-free perfluoroalkylation/cyclization reactions. []

Q8: How is computational chemistry used to study Quinoline-2,4(1H,3H)-dione derivatives?

A8: Computational methods, such as molecular dynamics simulations and quantum chemical calculations, provide valuable insights into the corrosion inhibition mechanisms of Quinoline-2,4(1H,3H)-diones by analyzing their adsorption characteristics on metal surfaces. [] Additionally, docking simulations and 3D-QSAR models, using tools like CoMFA, aid in understanding the binding interactions of these derivatives with target proteins like CB2R, guiding further design and modification for improved potency and selectivity. []

Q9: What are some key Structure-Activity Relationship (SAR) findings for Quinoline-2,4(1H,3H)-dione derivatives?

A9: Research has shown that:

- Substitutions at the C5 or C8 positions of Quinoline-2,4(1H,3H)-diones tend to exhibit CB2R agonist activity, while C6 or C7 substitutions lead to antagonist behavior. []

- Introduction of a propargyl group on the quinolone nitrogen atom allows further derivatization via click chemistry, enabling the synthesis of bis(1,2,3-triazole) functionalized derivatives. []

- Specific substitutions, like the introduction of nitro groups, can enhance the antimicrobial properties of these compounds. []

Q10: What biological activities have been reported for Quinoline-2,4(1H,3H)-dione derivatives?

A10: Quinoline-2,4(1H,3H)-dione derivatives display a range of biological activities, including:

- Cannabinoid receptor modulation: They act as agonists or antagonists for CB2R, with potential applications in treating inflammatory diseases. []

- Antimicrobial activity: Some derivatives exhibit potent antibacterial and antifungal effects. [, , ]

- Antioxidant activity: Certain structural modifications enhance their radical scavenging abilities. []

- Anticancer activity: Studies show promising in vitro anti-lymphoma and cervical carcinoma activity for specific 3-perfluoroalkylated thioflavone derivatives. []

Q11: What are some future directions for research on Quinoline-2,4(1H,3H)-dione?

A11: Future research could focus on:

- Optimizing the structure of Quinoline-2,4(1H,3H)-dione-based CB2R ligands to improve their potency, selectivity, and pharmacokinetic properties for potential therapeutic use. []

- Exploring the potential of these derivatives as anticancer agents, investigating their mechanisms of action and efficacy against various cancer cell lines. []

- Developing environmentally friendly synthetic routes and exploring their biodegradability to minimize ecological impact. [, ]

- Investigating their potential in material science, particularly as building blocks for advanced materials with tailored properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.